molecular formula C₃₂H₃₄O₉ B1140816 [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 38982-56-8

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No. B1140816
CAS RN: 38982-56-8
M. Wt: 562.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including protection and deprotection of functional groups, coupling reactions, and the use of specific catalysts to achieve the desired molecular architecture. For instance, Yang Liu et al. (2014) detailed the synthesis of an important anticancer nucleosides intermediate through direct coupling, which parallels the complexity seen in synthesizing compounds like the one . The synthesis process is typically aimed at improving yield, purity, and structural specificity (Liu et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of complex molecules. It provides detailed information about the arrangement of atoms within a molecule and can confirm the stereochemistry of the synthesized compound. The structure and conformation of synthesized compounds, such as nucleosides intermediates, have been confirmed by single crystal X-ray diffraction, highlighting the technique's importance in structural analysis (Liu et al., 2014).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. Chemical reactions, such as cycloadditions, nucleophilic substitutions, and eliminations, are fundamental for modifying the compound or for further derivatization. The study of such reactions provides insights into the compound's chemical behavior and potential applications in synthesis and medicinal chemistry.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the practical aspects of handling and using the compound in chemical reactions and formulations. These properties are determined through various analytical techniques and contribute to the comprehensive characterization of the compound.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity with various reagents, stability under different conditions, and spectroscopic properties (NMR, IR, UV-Vis, etc.), are essential for a detailed understanding of the molecule. These characteristics help in identifying functional groups, predicting reaction pathways, and designing further synthetic steps or modifications to the molecule.

References

  • (Liu et al., 2014): Liu, Y., Tian, G., Ge, H., Cao, X., Hu, D., & Zhang, D. (2014). Synthesis and X-Ray Structure of Important Anticancer Nucleosides Intermediate. Journal of Crystallization Process and Technology, 04, 140-144.

Scientific Research Applications

Analytical Techniques in Pharmaceutical Research

A study on the analytical methods for the determination of the anti-diabetic drug Empagliflozin, a chemically related compound, highlights the importance of sophisticated analytical techniques in pharmaceutical product analysis. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-high Performance Liquid Chromatography (UPLC), and spectrophotometry play a crucial role in ensuring the quality of pharmaceutical products (Danao, 2021).

Environmental Fate and Aquatic Effects

Research on the environmental fate and aquatic effects of oxo-process chemicals, including butyl acetate and 2-ethylhexanol, provides insights into the behavior of complex organic compounds in the environment. These studies show that such compounds are rapidly biodegradable and pose generally low concern to aquatic life, underlining the importance of understanding the environmental impact of chemical substances (Staples, 2001).

Toxicity and Mechanistic Studies

The toxicities associated with methoxyacetate and related compounds, including their effects on embryonic development and testicular functions, underscore the importance of toxicological studies in assessing the safety of chemical compounds. These studies highlight the complex mechanisms, such as histone modification, that underpin the toxic effects of certain organic molecules (Yamazoe et al., 2015).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) reveals the potential of such methods in treating water contaminated with organic pollutants. This area of research is crucial for developing efficient strategies to mitigate the environmental impact of pharmaceuticals and other organic contaminants (Qutob et al., 2022).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIHIENXWVDRTC-NBCLCUQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.